![molecular formula C12H19N3O2 B2678053 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1006483-78-8](/img/structure/B2678053.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with acetylenic ketones to produce multi-substituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can also vary widely. For example, some pyrazoles are solids at room temperature .Scientific Research Applications
- Researchers have synthesized pyrazole-bearing compounds and evaluated their anti-tubercular potential against Mycobacterium tuberculosis strains. Notably, some derivatives of this compound demonstrated potent anti-tubercular activity .
- Pyrazole-containing compounds have shown promise as antileishmanial agents. These compounds were successfully synthesized and evaluated for their activity against Leishmania parasites. Further studies are needed to explore their potential as therapeutic agents .
- Pyrazole derivatives have been investigated for their antimalarial properties. While more research is required, these compounds represent a potential avenue for combating malaria .
- 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid serves as a reagent in Suzuki coupling reactions. This synthetic method is widely used in organic chemistry for constructing carbon-carbon bonds .
- Researchers have explored the stereoselective synthesis of selective cathepsin inhibitors using pyrazole-bearing piperidine derivatives. These inhibitors may have applications in drug development .
- Some pyrazole-containing compounds exhibit superior thermally robust energetic properties. These materials are insensitive and have potential applications as metal-free detonating substances .
Antitubercular Activity
Antileishmanial Activity
Antimalarial Activity
Suzuki Coupling Reagent
Selective Cathepsin Inhibitors
Energetic Materials
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on pyrazoles are likely to involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(6-13-14(9)2)8-15-5-3-4-10(7-15)12(16)17/h6,10H,3-5,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPQZAMTVPDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
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